170-Fold Increase in μ-Opioid Receptor Affinity vs. Native Phe in Dermorphin
In a direct head-to-head comparison using dermorphin (DM, Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) as the baseline peptide, replacement of the Phe³ residue with 2,6-dimethyl-L-phenylalanine (L-Dmp) yielded [L-Dmp³]DM, which exhibited a 170-fold increase in μ-opioid receptor affinity (Kᵢ) while increasing δ-opioid receptor affinity by only 4-fold [1]. This differential enhancement produced a 40-fold improvement in μ-receptor selectivity. The parent compound Cbz-2,6-Dimethyl-L-Phenylalanine serves as the protected precursor for introducing this L-Dmp residue into synthetic peptides.
| Evidence Dimension | μ-Opioid receptor binding affinity (Kᵢ) |
|---|---|
| Target Compound Data | [L-Dmp³]DM: 170-fold increase relative to baseline |
| Comparator Or Baseline | Dermorphin (DM, native Phe³): Kᵢ = baseline reference value |
| Quantified Difference | 170-fold increase in μ affinity; 4-fold increase in δ affinity; 40-fold improved μ selectivity |
| Conditions | Radioligand binding assay using [³H]DAMGO (μ) and [³H]DSLET (δ) in rat brain membrane preparations |
Why This Matters
This quantitative affinity improvement justifies selecting the Dmp-containing building block over standard Cbz-Phe when designing high-affinity μ-opioid peptide ligands.
- [1] Sasaki Y, Ambo A. 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides. International Journal of Medicinal Chemistry. 2012;2012:498901. doi:10.1155/2012/498901. (Citing original data: Sasaki Y, et al. Chem Pharm Bull. 1991;39(9):2316-2318.) View Source
